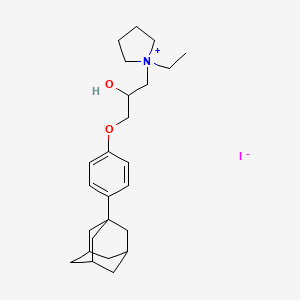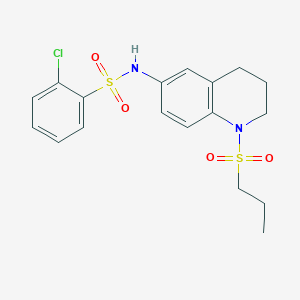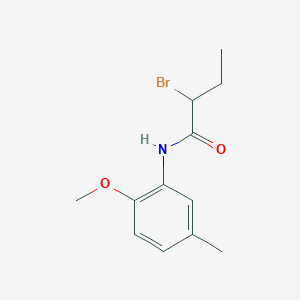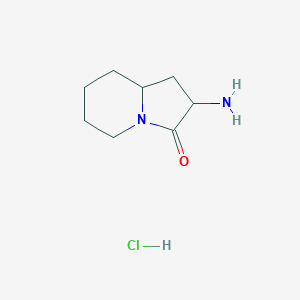
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as Compound A, is a novel small molecule that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
Applications De Recherche Scientifique
Photoreactions of Flutamide Analogs
Research on flutamide (a compound with a similar structural motif involving fluorophenoxy groups) in different solvents has highlighted its photoreactivity, which could be relevant for understanding the photostability and photochemical behavior of similar compounds like the one . This could be particularly interesting for materials science applications or the development of photoactive pharmaceuticals (Watanabe et al., 2015).
Herbicidal Activity of Fluorophenoxy Derivatives
The design and synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with significant herbicidal activities against dicotyledonous weeds reveal potential agricultural applications of compounds with fluorophenoxy and acetamide functional groups. Such research points to the relevance of chemical analogs in developing new herbicides (Wu et al., 2011).
Antimicrobial Properties of Fluorinated Compounds
The synthesis of new fluorine-substituted amino-1,2,4-triazines, derived from a process involving acetamide compounds, and their evaluation as antibacterial agents, underscores the potential of fluorinated compounds in developing novel antimicrobial agents. This area of research is critical for addressing the rising challenge of antibiotic resistance and could inspire further studies on the antimicrobial properties of similar compounds (Alharbi & Alshammari, 2019).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO2S/c16-12-3-1-2-4-13(12)22-8-14(21)20(10-15(17,18)19)7-11-5-6-23-9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTURLZKUJUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)



![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2430073.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)